molecular formula C10H9BrN2 B3031679 6-Bromo-2-methylquinolin-8-amine CAS No. 61854-65-7

6-Bromo-2-methylquinolin-8-amine

Cat. No. B3031679
CAS RN: 61854-65-7
M. Wt: 237.1 g/mol
InChI Key: GIAIHUHNDHYKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylquinolin-8-amine is a chemical compound used in scientific research . It possesses diverse applications, ranging from drug development to material synthesis, due to its unique properties and structural versatility.


Synthesis Analysis

Quinoline derivatives, including 6-Bromo-2-methylquinolin-8-amine, are synthesized through various methods. One common approach is the Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methylquinolin-8-amine is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . This structure is found in numerous biological compounds and has wide applications in various fields .

Scientific Research Applications

Medicinal Chemistry and Drug Development

6-Bromo-2-methylquinolin-8-amine serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a starting point for developing drugs targeting specific diseases. By modifying its structure, scientists can create analogs with improved pharmacological properties, such as enhanced bioavailability, selectivity, and reduced toxicity .

Antibacterial and Antifungal Agents

The bromine substitution in this quinoline derivative contributes to its antimicrobial activity. Researchers investigate its effectiveness against bacterial and fungal pathogens. By understanding its mode of action, they can optimize its potency and selectivity for therapeutic applications .

Material Science and Organic Electronics

Quinoline-based compounds find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 6-Bromo-2-methylquinolin-8-amine can serve as a building block for designing luminescent materials or hole-transporting layers in OLEDs. Its electron-rich nature makes it suitable for charge transport in OPVs .

Photocatalysis and Synthetic Chemistry

Researchers explore the use of quinoline derivatives in photocatalytic reactions. 6-Bromo-2-methylquinolin-8-amine, when combined with appropriate catalysts and light sources, can facilitate the synthesis of complex molecules. For instance, it may participate in cycloaddition reactions or C–H functionalization processes under mild conditions .

Biological Probes and Imaging Agents

Due to its fluorescent properties, this compound can act as a biological probe. Scientists label specific cellular components or proteins with fluorescent derivatives of 6-Bromo-2-methylquinolin-8-amine to visualize their localization and dynamics. Such probes aid in understanding cellular processes and disease mechanisms .

Chemical Biology and Target Identification

Researchers use quinoline-based compounds to identify and validate biological targets. By synthesizing derivatives of 6-Bromo-2-methylquinolin-8-amine, they can screen them against various proteins, receptors, or enzymes. This process helps uncover potential drug targets and elucidate cellular pathways.

Safety And Hazards

Safety precautions for handling 6-Bromo-2-methylquinolin-8-amine include wearing suitable protective clothing, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols . It should be handled under inert gas .

properties

IUPAC Name

6-bromo-2-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAIHUHNDHYKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80491437
Record name 6-Bromo-2-methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylquinolin-8-amine

CAS RN

61854-65-7
Record name 6-Bromo-2-methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-methylquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylquinolin-8-amine
Reactant of Route 3
6-Bromo-2-methylquinolin-8-amine
Reactant of Route 4
6-Bromo-2-methylquinolin-8-amine
Reactant of Route 5
6-Bromo-2-methylquinolin-8-amine
Reactant of Route 6
6-Bromo-2-methylquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.